molecular formula C21H19NO4 B4064382 2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

Cat. No. B4064382
M. Wt: 349.4 g/mol
InChI Key: AUNDLLMWDDFCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate, also known as NDAT, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery. NDAT is a bicyclic compound that contains a naphthalene ring and a tricyclic ring system. Its chemical structure suggests that it may have biological activity, and research has shown that it can be synthesized using a variety of methods.

Scientific Research Applications

Organic Synthesis and Catalysis

The research demonstrates the utility of naphthyl derivatives in the synthesis of complex molecules and materials. For instance, Climent et al. (2002) explored the use of solid catalysts in the synthesis of compounds with blossom orange scent, highlighting the influence of catalyst properties on reaction outcomes Climent, Velty, & Corma, 2002. Similarly, Becker and Flynn (1992) reported on the reductive homologation leading to derivatives of 1-azaadamantane, showcasing synthetic strategies for constructing complex cyclic compounds Becker & Flynn, 1992.

Material Science and Electroactive Films

The formation of novel electroactive films through electropolymerization of naphthol derivatives has been studied, with Ohsaka et al. (1991) investigating the electrooxidation of 5-amino-1-naphthol leading to the creation of polymeric films with distinct electrochemical properties Ohsaka, Ohba, Sato, Oyama, Tanaka, & Nakamura, 1991. This research contributes to the development of materials with potential applications in electronic and optoelectronic devices.

Photochemistry and Fluorescence

The photophysical behavior of naphthyl-based compounds has been explored, revealing insights into the effects of molecular structure on fluorescence. Phatangare et al. (2013) synthesized fluorescent naphthoxazolyl benzoxazole derivatives and studied their behavior in various solvents, demonstrating the sensitivity of these compounds to their micro-environment Phatangare, Gupta, Tathe, Padalkar, Patil, Ramasami, & Sekar, 2013. Such studies are crucial for the design of new fluorescent materials and sensors.

properties

IUPAC Name

naphthalen-2-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-17(26-16-8-7-12-3-1-2-4-13(12)10-16)11-22-20(24)18-14-5-6-15(9-14)19(18)21(22)25/h1-4,7-8,10,14-15,18-19H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNDLLMWDDFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 4
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 5
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.